molecular formula C14H16N2O2 B2960498 N-(1-Benzoylpyrrolidin-3-yl)prop-2-enamide CAS No. 2411235-99-7

N-(1-Benzoylpyrrolidin-3-yl)prop-2-enamide

Cat. No.: B2960498
CAS No.: 2411235-99-7
M. Wt: 244.294
InChI Key: HSFXVGVTJRAEAZ-UHFFFAOYSA-N
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Description

N-(1-Benzoylpyrrolidin-3-yl)prop-2-enamide is a chemical compound with a complex structure that includes a benzoyl group attached to a pyrrolidine ring, which is further connected to a prop-2-enamide moiety

Preparation Methods

The synthesis of N-(1-Benzoylpyrrolidin-3-yl)prop-2-enamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 1-benzoylpyrrolidine with prop-2-enamide under specific reaction conditions. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as a base like triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

In industrial production, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction parameters, such as temperature, pressure, and flow rates, are carefully controlled to optimize the production process.

Chemical Reactions Analysis

N-(1-Benzoylpyrrolidin-3-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups within the molecule are replaced by other atoms or groups. Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(1-Benzoylpyrrolidin-3-yl)prop-2-enamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(1-Benzoylpyrrolidin-3-yl)prop-2-enamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

N-(1-Benzoylpyrrolidin-3-yl)prop-2-enamide can be compared with other similar compounds, such as N-(1-benzylpyrrolidin-3-yl)prop-2-enamide and N-(1-benzoylpyrrolidin-3-yl)but-2-enamide. These compounds share similar structural features but differ in specific functional groups or chain lengths. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and medical researchers. Ongoing studies continue to uncover new applications and insights into its mechanism of action, further expanding its utility in science and industry.

Properties

IUPAC Name

N-(1-benzoylpyrrolidin-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-2-13(17)15-12-8-9-16(10-12)14(18)11-6-4-3-5-7-11/h2-7,12H,1,8-10H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSFXVGVTJRAEAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CCN(C1)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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